molecular formula C5H7BFNO3 B1304975 (2-fluoropyridin-3-yl)boronic Acid Hydrate CAS No. 1264133-80-3

(2-fluoropyridin-3-yl)boronic Acid Hydrate

Cat. No.: B1304975
CAS No.: 1264133-80-3
M. Wt: 158.93 g/mol
InChI Key: AJMBTFGSRKFCLJ-UHFFFAOYSA-N
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Description

(2-fluoropyridin-3-yl)boronic Acid Hydrate is an organic compound with the molecular formula C5H7BFNO3. It is a derivative of boronic acid and contains a fluorine atom attached to the pyridine ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It appears as a white solid and is soluble in water and various organic solvents such as ethanol and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-fluoropyridin-3-yl)boronic Acid Hydrate can be synthesized through the reaction of 2-fluoropyridine with boronic acid. The process typically involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-fluoropyridin-3-yl)boronic Acid Hydrate primarily involves its role as a reactant in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Uniqueness: (2-fluoropyridin-3-yl)boronic Acid Hydrate is unique due to the presence of the fluorine atom, which can influence the electronic properties of the pyridine ring and enhance the reactivity in certain chemical reactions. This makes it a valuable compound in the synthesis of fluorinated organic molecules .

Properties

IUPAC Name

(2-fluoropyridin-3-yl)boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2.H2O/c7-5-4(6(9)10)2-1-3-8-5;/h1-3,9-10H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMBTFGSRKFCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)F)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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